molecular formula C₅H₁₂ClNO₂ B1141907 trans-3,4-Dihydroxypiperidine hydrochloride CAS No. 443648-97-3

trans-3,4-Dihydroxypiperidine hydrochloride

Cat. No.: B1141907
CAS No.: 443648-97-3
M. Wt: 153.61
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Description

trans-3,4-Dihydroxypiperidine hydrochloride is a piperidine derivative featuring hydroxyl groups at the 3 and 4 positions in a trans-configuration. Piperidine, a six-membered heterocyclic amine, serves as a structural motif in numerous pharmaceuticals and bioactive molecules.

Properties

IUPAC Name

(3S,4S)-piperidine-3,4-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-1-2-6-3-5(4)8;/h4-8H,1-3H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTFLCBNCAMFON-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]([C@H]1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalytic Systems

In a method analogous to CN105439939A, rhodium-based catalysts (e.g., Rh/C) under high hydrogen pressure (4–6 MPa) and elevated temperatures (80–100°C) facilitate the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine. Extending this to 3,4-dihydroxypyridine would require careful optimization to prevent over-reduction or hydroxyl group degradation. Key parameters include:

ParameterValue RangeImpact on Yield/Purity
Catalyst Loading0.5–2 wt%Higher loading accelerates reduction but risks side reactions
Temperature80–100°CEnsures complete ring saturation
Hydrogen Pressure4–6 MPaCritical for overcoming aromatic stability
Reaction Time32–60 hProlonged duration ensures full conversion

Post-reaction, cold filtration and vacuum distillation isolate the piperidine product. For trans-3,4-dihydroxypiperidine, stereochemical control during hydrogenation remains a challenge, necessitating chiral catalysts or resolution steps.

Epoxidation and Acid-Catalyzed Ring-Opening

Epoxidation of unsaturated piperidine intermediates followed by acid-mediated ring-opening offers a stereoselective route to trans-diols. This strategy is exemplified in the synthesis of tofacitinib intermediates.

Epoxidation Protocol

Starting with 3,4-epoxy-piperidine derivatives, epoxidation using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C achieves high regioselectivity. For instance:

  • Substrate : 1-Benzyl-4-methyl-3,4-epoxypiperidine.

  • Epoxidizing Agent : m-CPBA (3 equiv) at 0–5°C.

  • Yield : 85–90%.

Acidic Ring-Opening

The epoxide is treated with aqueous acetic acid (pH 2–4) to induce trans-diaxial ring-opening, producing trans-3,4-dihydroxypiperidine. This mirrors methods described in US3845062A, where aldehydes condense with amines under acidic conditions to form hydroxypiperidines. Key factors include:

ConditionOptimal ValueRole in Stereochemistry
pH2–4Promotes protonation of epoxide, favoring trans attack
SolventAcetic acid/water (6:4)Stabilizes carbocation intermediate
Temperature25–30°CBalances reaction rate and selectivity

The product is neutralized with sodium bicarbonate and extracted into ethyl acetate, yielding a trans-diol with >90% regioselectivity.

Hydroxylation via Oxidation-Reduction Sequences

Direct hydroxylation of piperidine precursors using oxidizing agents provides an alternative pathway. Osmium tetroxide (OsO₄)-mediated dihydroxylation of 3,4-dehydropiperidine derivatives generates syn-diols, but subsequent epimerization or resolution steps may achieve trans configuration.

Oxidation-Reduction Example

  • Dihydroxylation : Treat 3,4-dehydropiperidine with OsO₄ in tetrahydrofuran (THF) and water, yielding cis-3,4-dihydroxypiperidine.

  • Epimerization : Heat under basic conditions (e.g., NaOH/ethanol) to equilibrate cis/trans diols.

  • Resolution : Use chiral resolving agents (e.g., D-pyroglutamic acid) to isolate trans-isomer, as demonstrated in.

Resolution and Hydrochloride Salt Formation

Chiral resolution ensures enantiopure trans-3,4-dihydroxypiperidine. A method adapted from CN105439939A employs D-pyroglutamic acid in ethanol to form diastereomeric salts, which are separated via fractional crystallization.

Salt Formation Protocol

  • Free Base Isolation : Extract trans-3,4-dihydroxypiperidine into ethyl acetate.

  • HCl Treatment : Bubble hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Recrystallization : Purify from ethanol/water mixtures to >99% purity.

Industrial-Scale Optimization

Industrial production emphasizes cost efficiency and recyclability. For example:

  • Catalyst Recycling : Rh/C catalysts from hydrogenation steps are filtered, regenerated, and reused.

  • Solvent Recovery : Ethanol and dichloromethane are distilled and recycled.

  • Continuous Flow Systems : Epoxidation and ring-opening are conducted in flow reactors to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3,4-Dihydroxypiperidine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form piperidine derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

  • Opioid Receptor Antagonism :
    • trans-3,4-Dihydroxypiperidine derivatives have been studied for their role as opioid receptor antagonists. These compounds can modulate opioid receptor activity and are being developed for therapeutic uses in conditions such as obesity and pain management. For instance, the analogs of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown promise as selective mu-opioid receptor antagonists .
  • Pharmacophore Development :
    • The compound serves as a scaffold for designing new drugs targeting various receptors. Its structural features allow for modifications that enhance selectivity and potency against specific opioid receptors. This has led to the development of novel pharmacophores aimed at treating depression and substance abuse disorders .

Synthetic Organic Chemistry Applications

  • Building Block for Synthesis :
    • trans-3,4-Dihydroxypiperidine hydrochloride is utilized as a key intermediate in the synthesis of complex organic molecules. Its hydroxyl groups make it a versatile building block for further chemical transformations, including glycosylation reactions and the synthesis of piperidine-based natural products .
  • Chemoenzymatic Synthesis :
    • Research has demonstrated the use of trans-3,4-Dihydroxypiperidine in chemoenzymatic processes to create hydroxypiperidine derivatives. These derivatives are crucial in synthesizing biologically active compounds .

Case Studies

  • Development of Opioid Antagonists :
    • A study focused on N-substituted trans-3,4-dimethyl derivatives led to the discovery of LY246736 (alvimopan), a drug that facilitates gastrointestinal recovery post-surgery by selectively antagonizing peripheral mu-opioid receptors . This case highlights the practical application of trans-3,4-Dihydroxypiperidine derivatives in developing clinically relevant medications.
  • Synthesis of Natural Products :
    • Researchers have successfully synthesized complex natural products using trans-3,4-Dihydroxypiperidine as a precursor. For example, its use in synthesizing piperidine alkaloids has been documented, showcasing its importance in natural product chemistry .

Data Table: Overview of Applications

Application AreaDescriptionKey Findings/Notes
Medicinal ChemistryDevelopment of opioid receptor antagonistsPotential treatments for obesity and pain management
Pharmacophore DevelopmentScaffold for designing new drugsEnhancements in selectivity for specific opioid receptors
Synthetic Organic ChemistryBuilding block for complex organic synthesisVersatile intermediate for various chemical transformations
Chemoenzymatic SynthesisKey role in synthesizing hydroxypiperidine derivativesImportant for creating biologically active compounds

Mechanism of Action

The mechanism of action of trans-3,4-Dihydroxypiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with the active sites of enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting various biological processes .

Comparison with Similar Compounds

Structural and Functional Differences

  • Hydroxyl vs. Fluorine/Methyl Groups : The hydroxyl groups in this compound increase polarity and hydrogen-bonding capacity compared to fluorinated (e.g., trans-3,4-difluoropiperidine) or methylated analogs. This impacts solubility and interaction with biological targets .
  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) derivatives exhibit distinct conformational flexibility and steric effects, influencing receptor binding and metabolic pathways .

Physicochemical Properties

  • Polarity and Solubility : Hydroxyl and fluorine substituents enhance hydrophilicity, whereas aromatic groups (e.g., diphenylmethoxy) increase lipophilicity. This affects bioavailability and formulation strategies .
  • Stability : Fluorinated compounds like trans-3,4-difluoropiperidine hydrochloride may exhibit greater metabolic stability due to resistance to oxidative enzymes, as suggested by studies on CYP2A6-mediated nicotine metabolism .

Biological Activity

trans-3,4-Dihydroxypiperidine hydrochloride (C₅H₁₂ClNO₂) is a piperidine derivative characterized by hydroxyl groups at the 3rd and 4th positions of the piperidine ring. This compound has attracted attention in medicinal chemistry due to its unique structural properties and biological activities, including neuroprotective effects and interactions with various biological targets.

  • Molecular Formula : C₅H₁₂ClNO₂
  • Molecular Weight : 153.61 g/mol
  • IUPAC Name : (3R,4R)-piperidine-3,4-diol hydrochloride
  • Physical Form : Solid
  • Purity : ≥97%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding with active sites on enzymes, influencing their activity through inhibition or activation of enzymatic pathways. This interaction is crucial for modulating various biological processes, including neuroprotection and potential therapeutic applications in neurodegenerative diseases.

Biological Activities

Research has demonstrated several notable biological activities associated with this compound:

  • Neuroprotective Effects :
    • The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Enzyme Interaction :
    • It acts as a substrate in enzymatic reactions, influencing the activity of enzymes involved in metabolic pathways.
  • Pharmacological Potential :
    • Due to its structural similarity to other pharmacologically active compounds, it has been investigated for its potential use in drug design targeting central nervous system disorders.

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Features
trans-3,4-Dihydroxypiperidine HClC₅H₁₂ClNO₂Neuroprotective; dual hydroxyl groups enhance activity
1-Piperidinyl-2-propanolC₅H₁₁NOAnalgesic properties; lacks hydroxyl groups
(3S,4S)-3,4-PiperidinediolC₅H₁₁NO₂Simpler diol; used in organic synthesis
2-Hydroxy-N-methylpiperidineC₇H₁₃NODifferent pharmacological properties

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Neuroprotective Study :
    • A study conducted on neuronal cell lines showed that treatment with this compound significantly reduced cell death induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative conditions.
  • Enzymatic Activity Assessment :
    • Research indicated that this compound acts as an inhibitor for specific enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission and offering insights into its role as a cognitive enhancer .

Q & A

Q. What analytical methods are recommended for quantifying trans-3,4-Dihydroxypiperidine hydrochloride and its impurities in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the standard method. Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) at 1.0 mL/min. Calibrate using reference standards for impurities, such as structurally related piperidine derivatives (e.g., paroxetine-related compounds) . For impurity profiling, employ gradient elution to resolve stereoisomers and degradation products, ensuring resolution ≥2.0 between critical peaks .

Q. How can the stereochemical purity of this compound be validated?

Use chiral chromatography with a cellulose-based stationary phase (e.g., Chiralcel OD-H) and a polar organic mobile phase (e.g., ethanol:methanol 90:10). Compare retention times with enantiomerically pure reference standards. Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY, can confirm trans-configuration by analyzing vicinal coupling constants (J3,4810 HzJ_{3,4} \approx 8-10\ \text{Hz}) and spatial correlations .

Q. What stability-indicating assays are suitable for evaluating hydrolysis and oxidation degradation pathways?

Conduct forced degradation studies under acidic (0.1 M HCl, 60°C), basic (0.1 M NaOH, 60°C), and oxidative (3% H2_2O2_2, 25°C) conditions. Monitor degradation products via HPLC-MS/MS. For oxidative stability, quantify dihydroxy intermediates and epoxide derivatives, referencing metabolic activation pathways of analogous dihydroxy compounds .

Advanced Research Questions

Q. How do structural modifications of this compound impact its pharmacokinetic profile in preclinical models?

Perform comparative studies with fluorinated or methylated analogs (e.g., trans-3,4-difluoropyrrolidine hydrochloride) to assess metabolic stability. Use LC-MS/MS to measure plasma concentrations after intravenous/oral administration in rodents. Enzymatic hydrolysis (β-glucuronidase) of urine samples can identify phase II metabolites, as demonstrated in nicotine metabolite studies .

Q. What experimental designs optimize the formulation of this compound for enhanced bioavailability?

Apply factorial design to evaluate excipient effects (e.g., cyclodextrins for solubility enhancement or hydrogels for sustained release). In vitro release studies using Franz diffusion cells and in vivo efficacy testing in burn models (e.g., hydrogel-based formulations) can validate performance . Include viscosity-reducing agents (e.g., sucrose) if injectable formulations are developed .

Q. How can contradictory data on the compound’s receptor binding affinity be resolved?

Conduct competitive binding assays (e.g., radioligand displacement) with purified receptors (e.g., serotonin transporters or σ receptors). Control for stereochemical impurities by pre-purifying the compound via preparative HPLC. Cross-validate results with computational docking studies using crystal structures of homologous receptors .

Q. What strategies mitigate batch-to-batch variability in synthetic routes to this compound?

Implement process analytical technology (PAT) for real-time monitoring of key intermediates. For example, track the reduction of 3,4-diketopiperidine precursors via inline FTIR. Optimize reaction conditions (e.g., pH, temperature) using design of experiments (DoE) to minimize diastereomer formation .

Methodological Notes

  • Impurity Identification : Cross-reference USP and EP impurity standards (e.g., risperidone intermediates) for structural analogs .
  • Metabolic Studies : Use isotope-labeled analogs (e.g., d3d_3-methyl valine hydrochloride) as internal standards in mass spectrometry .
  • Regulatory Compliance : Follow USP General Chapters <621> (chromatography) and <1225> (method validation) for regulatory submissions .

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